
Which Enzymes and Transporters Should Our
Lorlatinib DDI Assay Cover?

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

Get Quote

Lorlatinib has a complex interaction profile. The table below summarizes the key enzymes and transporters

based on clinical DDI studies, which should be the primary focus of your screening assays [1] [2].

Table 1: Key Drug-Metabolizing Enzymes and Transporters Affected by Lorlatinib

Enzyme/Transporter
Effect of
Lorlatinib

Clinical Change (vs.
probe alone)

Clinical Recommendation

CYP3A4/5 Moderate
Inducer [1]

[2]

Not quantified in this
study, but known to be

induced [3]

Avoid co-administration with strong
CYP3A inducers. Dose adjustment

may be needed for sensitive CYP3A
substrates [4].

P-glycoprotein (P-
gp)

Moderate
Inducer [1]

[2]

↓67% AUC∞, ↓63%
Cmax (Fexofenadine)

[1] [2]

Avoid P-gp substrates with a
narrow therapeutic window [1] [2].

CYP2C9 Weak

Inducer [1]
[2]

↓43% AUC∞, ↓15%

Cmax (Tolbutamide) [1]
[2]

No dose modifications typically

needed [1] [2].
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Enzyme/Transporter
Effect of
Lorlatinib

Clinical Change (vs.
probe alone)

Clinical Recommendation

UGT1A Weak

Inducer [1]
[2]

↓45% AUC∞, ↓28%

Cmax (Acetaminophen)
[1] [2]

No dose modifications typically

needed [1] [2].

CYP2B6 Weak
Inducer [1]

[2]

↓25% AUC∞, ↓27%
Cmax (Bupropion) [1]

[2]

No dose modifications typically
needed [1] [2].

This interaction profile stems from Lorlatinib's action as a pregnane X receptor (PXR) activator, which

triggers the upregulation of these drug-metabolizing enzymes and transporters [2].

How Can We Model Lorlatinib's Complex Induction in
Vitro?

A significant challenge is that Lorlatinib exhibits time-dependent inhibition and induction of CYP3A4/5

simultaneously. Its net effect as a moderate inducer is only observed after multiple doses, as the inducing

effect overcomes the initial inhibitory effect [2].

The following workflow is recommended for a comprehensive in vitro to in vivo extrapolation:
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Start: In Vitro Assay

Human Hepatocyte Models
(Primary or derived)

Measure mRNA expression
(CYP3A4, CYP2B6, CYP2C9)

Assess enzyme activity
using probe substrates

Confirm P-gp induction
in transporter assays

Data Integration into
Physiologically Based

Pharmacokinetic (PBPK) Model

Outcome: Predict Net DDI
in humans at steady-state

Click to download full resolution via product page

Key Experimental Considerations:

Cell Model: Use human cryopreserved hepatocytes, as they retain full transcriptional machinery and

are the gold standard for evaluating enzyme induction [2].
Probe Substrates: Validate your assay using established probe substrates:

CYP3A4/5: Midazolam [2]
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CYP2B6: Bupropion [1] [2]

CYP2C9: Tolbutamide [1] [2]
P-gp: Fexofenadine [1] [2]

UGT: Acetaminophen [1] [2]
Data Interpretation: Account for Lorlatinib's autoinduction. Your model should reflect that the net

inducing effect is clearest after steady-state is achieved (e.g., after 15 days of daily dosing in clinical
studies) [1] [2].

What Are Critical Pitfalls in Lorlatinib DDI Assays and
How to Avoid Them?

Table 2: Common Assay Pitfalls and Troubleshooting Guide

Pitfall Risk/Consequence Recommended Solution

Ignoring Time-
Dependent
Kinetics

Underestimating the net induction
effect by measuring only after

short-term exposure.

Treat cell models or in vivo systems for
multiple days (e.g., 2-3 days in vitro / 15

days in vivo) to capture steady-state
induction [1] [2].

Over-relying on
Single-Timepoint
Data

Misclassifying Lorlatinib as an
inhibitor instead of an inducer.

Conduct time-course experiments to
observe the shift from initial inhibition to

sustained induction [2].

Using
Inappropriate
Probe Substrates

Data cannot be correlated with

known clinical DDI studies,
reducing predictive power.

Use the clinically validated probe

substrates listed in the section above to
benchmark your assay [1] [2].

Neglecting P-gp
Transporter
Assays

Missing key interactions with
important co-medications (e.g.,

some DOACs).

Ensure P-gp induction is part of the core
screening panel, given its classification as

a moderate inducer [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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